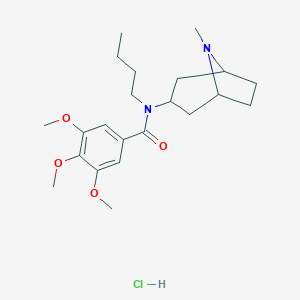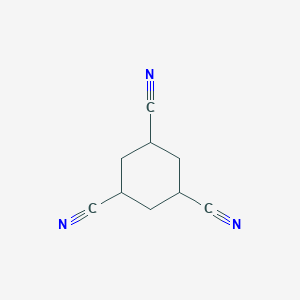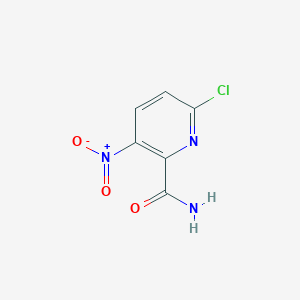![molecular formula C20H17F3N2O B061522 S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole CAS No. 163064-67-3](/img/structure/B61522.png)
S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole
Descripción general
Descripción
“S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole” is a heterocyclic organic compound with the IUPAC name 2,2,2-trifluoro-1-[(2S)-2-(3-phenyl-1H-indol-2-yl)pyrrolidin-1-yl]ethanone . It has a molecular weight of 358.3569896 and a molecular formula of C20H17F3N2O .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, a phenyl group, and an indole group . The compound has a canonical SMILES representation of C1CC(N(C1)C(=O)C(F)(F)F)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study explored the use of 3-amino alkylated indoles, including compounds similar to "S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole," as corrosion inhibitors for mild steel in acidic environments. These compounds showed high inhibition efficiency due to their adsorption on the steel surface, with effectiveness increasing with the size of the amino group ring (Verma et al., 2016).
Drug Development
Pyrrole, 1,2,4-triazole, and indole derivatives, such as "this compound," have been associated with advances in drug development. These aza-heterocyclic compounds, when combined, increase the potential for detecting biologically active substances (Hotsulia, 2019).
Optoelectronic and Charge Transfer Properties
The optoelectronic and charge transfer properties of compounds containing indole units, such as the one , have been studied. These properties are crucial for applications in organic semiconductor devices (Irfan et al., 2019).
Crystal Structure Analysis
The crystal structure of various indole derivatives has been analyzed, providing insights into their molecular configurations and potential interactions. This includes studying the planarity of the indole ring system and the orientation of substituents (Ravishankar et al., 2003).
Synthesis of Complex Molecules
The synthesis of complex molecules involving the trifluoroacetyl group and indole derivatives has been a subject of research, leading to the creation of novel compounds with potential applications in various fields, such as pharmacology and material science (Safrygin et al., 2016).
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-[(2S)-2-(3-phenyl-1H-indol-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)19(26)25-12-6-11-16(25)18-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)24-18/h1-5,7-10,16,24H,6,11-12H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYFMRPVNGHILW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



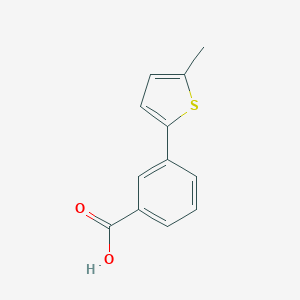
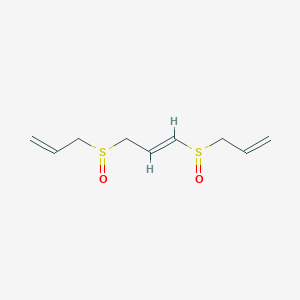
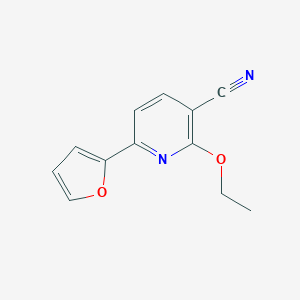
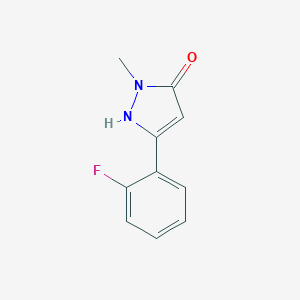
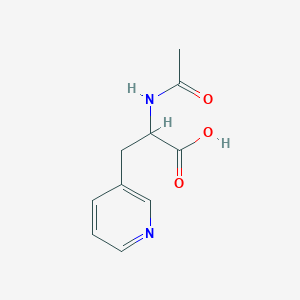
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)
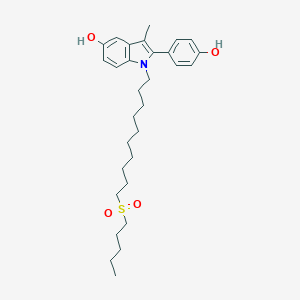
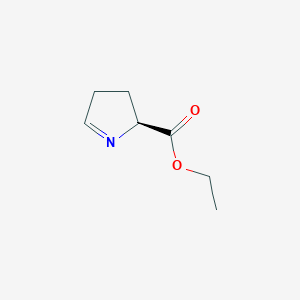

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)
